2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one
Description
2-Methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one is a bicyclic heterocyclic compound featuring a partially saturated benzisoxazole core. The hexahydro designation indicates six hydrogen atoms added to the benzene ring, resulting in a fused cyclohexane-isoxazolone structure. Key substituents include a methyl group at position 2 and a phenyl group at position 2.
Properties
IUPAC Name |
2-methyl-3-phenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-14(10-6-3-2-4-7-10)13-11(16)8-5-9-12(13)17-15/h2-4,6-7,12-14H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOMFRWPMNYVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)CCCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a phenyl-substituted ketone with a hydroxylamine derivative, followed by cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparison with Similar Compounds
Core Saturation and Ring Conformation
- Target Compound: The hexahydro ring introduces conformational flexibility compared to fully aromatic benzisoxazoles.
- 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one () : Contains a dihydro ring (two hydrogen atoms added), leading to a less saturated structure. The reduced saturation increases rigidity compared to the hexahydro analog, which may affect thermal stability and crystallinity .
- Isoquinolin-1(2H)-one (): Features a fully aromatic isoquinoline fused with a lactam ring. The nitrogen atom in the lactam enhances hydrogen-bonding capability, differing from the oxygen-containing benzisoxazolone core .
Substituent Effects
- The methyl group at position 2 provides additional steric protection .
- (4E)-N-[(4-Nitrophenyl)methoxy]-2,3-diphenyl-octahydro-1,2-benzoxazol-4-imine () : Incorporates a nitro group (electron-withdrawing) and diphenyl substituents. The nitro group increases electrophilicity, making the compound more reactive toward nucleophiles compared to the target compound’s phenyl-substituted derivative .
Physicochemical Properties
- Solubility: The hexahydro ring in the target compound likely improves solubility in non-polar solvents compared to fully aromatic analogs. The phenyl group may counteract this by increasing molecular weight .
- Thermal Stability : Increased ring saturation (hexahydro vs. dihydro) may lower melting points due to reduced crystallinity. For example, 3-methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one () is expected to have higher thermal stability than the target compound .
- Electronic Effects : The phenyl group’s electron-donating resonance stabilizes the benzisoxazole core, whereas nitro-substituted analogs () exhibit heightened electrophilicity .
Biological Activity
2-Methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one is a synthetic organic compound belonging to the benzisoxazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a hexahydrobenzisoxazole ring. Its IUPAC name is 2-methyl-3-phenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one. The molecular formula is , and it has a molecular weight of 233.29 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 233.29 g/mol |
| Solubility | Soluble in DMF and DMSO |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of a phenyl-substituted ketone with a hydroxylamine derivative under controlled conditions to form the benzisoxazole ring.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, analogs have been shown to inhibit bacterial growth effectively and are being studied for their potential use in treating infections caused by resistant strains .
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties by inhibiting cellular processes associated with tumor growth. For example, its analogs have been tested for their ability to inhibit tyrosinase activity in melanoma cells (B16F10), which is crucial for melanin production and can be linked to cancer progression. These studies suggest that certain structural modifications can enhance its efficacy as an anticancer agent .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. This includes binding to enzymes such as tyrosinase and modulating signaling pathways that regulate cell proliferation and apoptosis. The inhibition of tyrosinase not only affects melanin production but may also influence other pathways related to cell survival and death .
Study on Tyrosinase Inhibition
A study investigated the effects of various analogs of benzisoxazole derivatives on mushroom tyrosinase activity. The results indicated that certain analogs demonstrated potent inhibitory effects on tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
Cytotoxicity Assessment
In another assessment involving B16F10 cells, several analogs were evaluated for cytotoxicity at varying concentrations. It was found that while some compounds exhibited low toxicity at concentrations up to 20 µM, others showed significant cytotoxic effects even at lower concentrations. This highlights the importance of structure-activity relationships in developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
